N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide -

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Catalog Number: EVT-4174367
CAS Number:
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound represents a hybrid molecule combining a non-condensed pyrazoline with 1,3,4-thiadiazole and dichloroacetic acid moieties. This design strategy aimed to create molecules with potential anticancer properties. In vitro studies using the NCI DTP protocol ("60 lines screening") were conducted to evaluate its anticancer activity.

2. 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide

    Compound Description: This compound serves as a precursor for synthesizing various heterocyclic compounds with potential insecticidal activity.

3. N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine derivatives

    Compound Description: This series of derivatives incorporates the 1,3,4-thiadiazole scaffold and an indole moiety. They were evaluated for their antioxidant properties using DPPH scavenging assays.

4. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

    Compound Description: This series includes both benzamide and benzothioamide derivatives containing a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group at the 5-position. These compounds were designed as potential anticancer agents and evaluated for their in vitro cytotoxicity against PC3, HT-29, and SKNMC cancer cell lines using MTT assays.

5. N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives

    Compound Description: These derivatives, featuring two benzene rings with various substituents, were synthesized and evaluated for their insecticidal activity against the cotton leafworm (Spodoptera littoralis). The researchers investigated their ability to inhibit N-acetylglucosamine uptake in a cultured integument system.

6. N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide Derivatives

    Compound Description: These Schiff’s base derivatives contain a thiadiazole ring connected to a benzamide group through a methylene amino linker. They were synthesized via microwave irradiation and evaluated for their in vitro anticancer activity against SK-MEL-2, HL-60, HeLa, MCF-7, and MCF-10A cell lines using MTT assays.

7. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

    Compound Description: These compounds were prepared from sulfamethizole and feature either a ureido or thioureido linker connecting the benzenesulfonamide group to the thiadiazole ring. They were evaluated for their anticancer activity against HCT116 and HeLa cell lines and their pharmacokinetic properties were predicted using in silico ADMET studies.

8. N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

    Compound Description: These derivatives were synthesized and evaluated for their in vitro inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, VII, and XII.

9. 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives was designed to induce apoptosis in cancer cells. Researchers evaluated their in vitro anticancer activity against PC3, MCF7, and SKNMC cancer cell lines.

10. Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

    Compound Description: This series of coumarin-thiadiazole amides was synthesized using TBTU as a coupling agent. These derivatives were designed as potential antitubercular agents and were evaluated in vitro for their activity against the H37Rv strain of Mycobacterium tuberculosis.

11. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives

    Compound Description: This series of compounds was synthesized via an amidation reaction and evaluated for their in vitro cytotoxicity against SKNMC, HT-29, and PC3 cancer cell lines using the MTT assay.

12. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

    Compound Description: This compound, featuring a benzylthio group at the 5-position and a trifluoromethylphenyl acetamide group at the 2-position of the thiadiazole ring, was synthesized and evaluated for its in vitro cytotoxicity against MDA, PC3, and U87 cancer cell lines using MTT assays.

13. Heterocyclic Compounds Derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide

    Compound Description: This series encompasses a range of heterocyclic compounds synthesized from a common precursor, 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide. These derivatives incorporate various heterocyclic moieties, including coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. The synthesized compounds were further modified through propoxylation to generate nonionic surfactants, which were then evaluated for their antimicrobial and surface activity.

14. N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

    Compound Description: These derivatives feature a pyridinyl group at the 5-position of the thiadiazole ring. They were synthesized and evaluated for their cytotoxicity against PC3, HT29, and SKNMC cancer cell lines using MTT assays, as well as their inhibitory activity against 15-lipoxygenase-1.

15. N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas ,

    Compound Description: These derivatives were synthesized using a one-pot phase transfer catalyzed reaction. They were designed as potential ketol-acid reductoisomerase (KARI) inhibitors and were evaluated for their inhibitory activity against rice KARI. Molecular docking studies were performed to investigate their binding mode to the active site of spinach KARI. ,

16. N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H-(1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides

    Compound Description: These derivatives were synthesized through a multi-step process involving a condensation reaction. The structures of the compounds were characterized using various spectroscopic techniques.

17. 2-Alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)- acetamide derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their local anaesthetic activity using the rat sciatic nerve model.

18. N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

    Compound Description: This series of compounds was synthesized and characterized using spectral analysis. They were evaluated for their antifungal activities.

19. Transition Metal Complexes with N -(5-Sulfanyl-1,3,4-Thiadiazol-2-yl) Benzene Sulfonamide

    Compound Description: This study focuses on the synthesis and characterization of transition metal complexes with N-(5-sulfanyl-1,3,4-thiadiazol-2-yl) benzene sulfonamide as a ligand. The ligand and its metal complexes were characterized using various spectroscopic techniques and evaluated for their potential pharmacological activities.

20. 2-(Substituted)-N-(5-Aryl-1,3,4-Thiadiazol-2-yl)Acetamide Derivatives

    Compound Description: This study investigated the three-dimensional quantitative structure-activity relationship (3D-QSAR) of a series of 2-(substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives. Researchers used comparative molecular field analysis (CoMFA) to develop a model for predicting spontaneous motor activity based on the compound's structure.

21. N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide

    Compound Description: The crystal structure of this compound, a thienopyridine derivative, was determined using X-ray crystallography. The study revealed the compound's conformation and the presence of intermolecular hydrogen bonds in the crystal lattice.

22. [14C]-labelled 3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin and 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

    Compound Description: These radiolabeled compounds were synthesized from 4-chloro-acetylsalicyloyl chloride for potential use in pharmacological studies.

23. N-(5-Aryl/ aryloxymethyl-1,3,4-thiadiazol-2-yl)glyoxylamide Thiosemicarbazones

    Compound Description: This series of compounds was synthesized and evaluated for their potential antiviral and antifungal activities.

24. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography, revealing details about its conformation and intermolecular interactions.

25. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-N'-Propylurea

    Compound Description: This compound was used to modify the surface of silica gel for studying the sorption of noble metals.

26. 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography, providing information about its molecular conformation and intermolecular interactions.

27. 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

    Compound Description: The crystal structure of this compound was analyzed using X-ray crystallography, revealing its conformation and intermolecular interactions in the crystal lattice.

28. N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea

    Compound Description: This compound was synthesized and characterized using X-ray crystallography. It was also tested for its fungicidal activity against Rhizoctonia solani and Botrytis cinerea, showing promising results.

29. N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas

    Compound Description: This series of urea derivatives was synthesized and evaluated for their plant-growth regulating activity.

30. N-(5-aryloxymethyl-1,3,4-thiadiazol-2-yl)-N′-(5-aryl-2-furoyl)-thioureas

    Compound Description: This series of thiourea derivatives was synthesized using a phase transfer catalysis method.

31. N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography, providing information about its molecular conformation and intermolecular interactions in the crystal lattice.

32. (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography, revealing its molecular conformation and the presence of intermolecular hydrogen bonds in the crystal lattice.

33. (2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

    Compound Description: The crystal structure of this compound was analyzed using X-ray crystallography, revealing details about its conformation and intermolecular interactions in the crystal lattice.

34. N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas

    Compound Description: This series of urea derivatives, featuring a pyridyl group at the 5-position of the thiadiazole ring, was synthesized and evaluated for their cytokinin activity. Their structures were confirmed through spectroscopic analysis, and the crystal structure of one derivative was determined by X-ray crystallography.

Properties

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c1-3-11(10-7-5-4-6-8-10)13(18)15-14-17-16-12(20-14)9-19-2/h4-8,11H,3,9H2,1-2H3,(H,15,17,18)

InChI Key

BNBAYAGZBYHWLB-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)COC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.